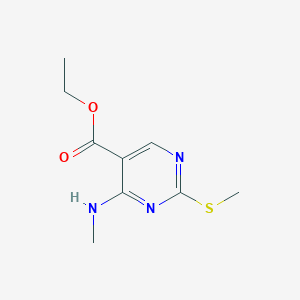

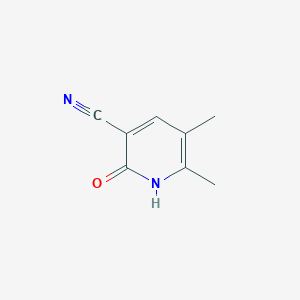

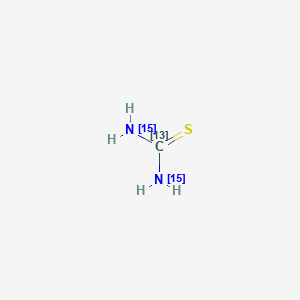

Thiourea-13C,15N2

Übersicht

Beschreibung

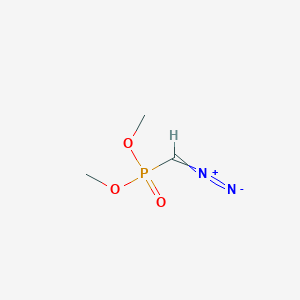

Thiourea-13C,15N2, also known as this compound, is a useful research compound. Its molecular formula is CH4N2S and its molecular weight is 79.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Thiourea-13C,15N2: spielt eine entscheidende Rolle in der organischen Synthese. Aufgrund seiner vielseitigen Struktur, die der von Harnstoff ähnelt, aber mit einem Schwefelatom anstelle des Sauerstoffatoms, dient es als Zwischenprodukt in verschiedenen Reaktionen. Diese Verbindung ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die für die Entwicklung von Arzneimitteln und Agrochemikalien unerlässlich sind .

Biologische Forschung

In der biologischen Forschung wird This compound verwendet, um Enzymmechanismen und Stoffwechselwege zu untersuchen. Seine Isotopenmarkierung ermöglicht es, den Fluss von Stickstoff und Kohlenstoff durch verschiedene biochemische Prozesse zu verfolgen und zu quantifizieren, wodurch Einblicke in zelluläre Funktionen und Krankheitsmechanismen gewonnen werden .

Arzneimittelentwicklung

Die isotopenreiche Anreicherung von This compound macht sie wertvoll in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuartiger Therapeutika. Forscher verwenden sie, um die Pharmakokinetik und das metabolische Schicksal neuer Medikamente zu untersuchen und so die Optimierung der Arzneimitteleigenschaften für eine bessere Wirksamkeit und Sicherheit zu unterstützen .

Materialwissenschaft

In der Materialwissenschaft wird This compound verwendet, um fortschrittliche Materialien mit spezifischen Isotopensignaturen zu schaffen. Diese Materialien finden Anwendung in verschiedenen Bereichen, darunter die Nanotechnologie, wo sie zum Bau von Nanobauteilen mit einzigartigen Eigenschaften eingesetzt werden können .

Umweltstudien

This compound: wird auch in Umweltstudien eingesetzt, um Schadstoffe zu verfolgen und deren Auswirkungen auf Ökosysteme zu verstehen. Seine stabilen Isotope können als Marker dienen, um die Verteilung und den Abbau von Schadstoffen in Böden und Wasser zu verfolgen .

Kernmagnetische Resonanz (NMR)-Spektroskopie

In der NMR-Spektroskopie ist This compound eine wichtige Verbindung zur Untersuchung der Struktur und Dynamik von Molekülen. Die angereicherten Isotope liefern klarere Signale und detailliertere Informationen über molekulare Strukturen, was für die chemische, biologische und medizinische Forschung unerlässlich ist .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiourea-13C,15N2 is an isotopically labeled form of thiourea . Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Mode of Action

Thiourea derivatives are known to interact with various biological targets due to their versatile structure . The isotopic labeling of this compound allows for tracking and quantifying the flow of nitrogen and carbon through different biochemical processes, providing insights into cellular functions and disease mechanisms.

Biochemical Pathways

This compound, as an isotopically labeled form of thiourea, can be used to study enzyme mechanisms and metabolic pathways. Its isotopic labeling allows for tracking and quantifying the flow of nitrogen and carbon through different biochemical processes. .

Pharmacokinetics

Isotopically labeled compounds like this compound are often used in drug development to investigate the pharmacokinetics and metabolic fate of new drugs .

Result of Action

Thiourea and its derivatives are known to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .

Eigenschaften

IUPAC Name |

bis(15N)(azanyl)(113C)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=S)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583986 | |

| Record name | (~13~C,~15~N_2_)Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-83-5 | |

| Record name | (~13~C,~15~N_2_)Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.